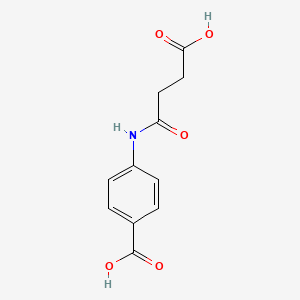

N-(4-Carboxyphenyl)succinamic acid

Beschreibung

Significance in Contemporary Chemical Sciences

The significance of N-(4-Carboxyphenyl)succinamic acid in modern chemistry lies in its capacity to form predictable and robust intermolecular interactions, particularly hydrogen bonds and coordination bonds. The presence of both a carboxylic acid group and an amide linkage allows for a variety of hydrogen bonding motifs, such as acid-acid dimers and amide-acid chains. researchgate.net These interactions are crucial in directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks.

Furthermore, the carboxylate group can coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). rsc.org The properties of these materials, such as their topology, porosity, and functionality, can be tuned by the choice of metal ion and the coordination mode of the this compound ligand. This tunability is a key aspect of its importance in the rational design of new materials with specific applications.

Scope of Research Areas and Disciplines

The research involving this compound primarily spans the disciplines of crystal engineering, supramolecular chemistry, and materials science.

Crystal Engineering and Supramolecular Chemistry: In the field of crystal engineering, this compound is extensively studied to understand the interplay of non-covalent interactions in the solid state. Researchers have investigated the crystal structures of this compound and its derivatives, such as N-(2-methylphenyl)succinamic acid and N-(3-methylphenyl)succinamic acid, to elucidate the preferred hydrogen bonding patterns. nih.govnih.gov These studies have shown that the amide and carboxylic acid groups consistently participate in forming robust supramolecular synthons, which are reliable structural motifs in crystal design. researchgate.net

Materials Science: In materials science, this compound is utilized as an organic linker to construct functional coordination polymers and MOFs. These materials have potential applications in areas such as catalysis, gas storage, and sensing. For instance, MOFs constructed from ligands similar to this compound have been shown to exhibit electrocatalytic behavior. rsc.org The structural diversity of these coordination polymers is a direct result of the flexibility of the succinamic acid chain and the various coordination possibilities of the carboxylate group.

While the core research focuses on these areas, the principles demonstrated by the use of this compound as a linker are relevant to broader fields. For example, the concept of using bifunctional linkers to create organized structures is fundamental in the development of targeted drug delivery systems and functional biomaterials. nih.govnih.gov

Interactive Data Tables

Below are tables summarizing key data related to this compound and its role in the formation of supramolecular structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 76475-62-2 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₁₁H₁₁NO₅ | scbt.com |

| Molecular Weight | 237.21 g/mol | sigmaaldrich.com |

| Melting Point | 235-236 °C | sigmaaldrich.com |

| Appearance | White to cream powder |

Table 2: Research Findings on Supramolecular Structures Involving N-Aryl Succinamic Acids

| Research Focus | Key Findings | Investigated Compound(s) | Reference |

| Supramolecular Synthons | Identification of robust amide-acid C(7) chains and acid-acid R²₂(8) homodimers as recurring hydrogen bonding patterns. | N-(aryl)-succinamic acids | researchgate.net |

| Conformational Analysis | The conformation of the amide and carbonyl groups can be either syn or anti, influencing the overall crystal packing. | N-(2-methylphenyl)succinamic acid, N-(3-methylphenyl)succinamic acid | nih.govnih.gov |

| Coordination Polymers | Use as a ligand to form metal-organic frameworks with diverse topologies and potential for electrocatalytic applications. | 4-(4-carboxyphenyl)-2,2,4,4-terpyridine (a related carboxylate ligand) | rsc.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-carboxypropanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKXKKSBNJCKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354175 | |

| Record name | 4-(3-Carboxypropanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76475-62-2 | |

| Record name | 4-[(3-Carboxy-1-oxopropyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76475-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Carboxypropanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes

The most common and straightforward method for preparing N-(4-Carboxyphenyl)succinamic acid involves the reaction of an aromatic amine with a cyclic anhydride (B1165640).

The synthesis of this compound is typically achieved through the acylation of p-aminobenzoic acid with succinic anhydride. This reaction involves the nucleophilic attack of the amino group of p-aminobenzoic acid on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the amic acid.

The general reaction is as follows:

Scheme 1: Synthesis of this compound

This method is analogous to the synthesis of other N-aryl succinamic acids. For instance, the reaction of succinic anhydride with 4-methylaniline in toluene (B28343) results in the formation of N-(4-methylphenyl)succinamic acid. nih.gov The reaction is typically carried out by dissolving the aromatic amine in a suitable solvent and adding the succinic anhydride. nih.gov

The synthesis of N-substituted succinamic acids, including this compound, is often efficient under mild conditions. The initial acylation step generally proceeds with high yields. beilstein-archives.orgmdpi.com Optimization of the reaction can be achieved by considering the following factors:

Solvent: A variety of solvents can be used, including toluene, diethyl ether, and 1,2-dimethoxyethane. nih.govbeilstein-archives.org The choice of solvent can influence the reaction rate and the ease of product isolation.

Temperature: The reaction is often conducted at room temperature. nih.gov

Reaction Time: Stirring the reaction mixture for a sufficient period, typically one hour, followed by a period for the reaction to complete, ensures high conversion. nih.gov

Microwave-assisted synthesis has also been explored for the rapid production of related N-phenylsuccinimides, which proceeds through the amic acid intermediate. This technique significantly reduces reaction times compared to conventional heating. nih.gov

| Parameter | Condition | Outcome |

| Reactants | p-Aminobenzoic acid, Succinic anhydride | Formation of this compound |

| Solvent | Toluene, Diethyl ether, 1,2-Dimethoxyethane nih.govbeilstein-archives.org | High yields under mild conditions beilstein-archives.org |

| Temperature | Room temperature nih.gov | Efficient reaction progression |

| Method | Conventional stirring or Microwave-assisted nih.govnih.gov | Microwave can significantly reduce reaction time nih.gov |

Derivatization and Functionalization Reactions

This compound serves as a versatile starting material for the synthesis of various derivatives, most notably succinimides.

This compound can be readily converted to N-(4-Carboxyphenyl)succinimide through an intramolecular cyclodehydration reaction. This transformation is a key step in the synthesis of N-substituted succinimides. beilstein-archives.orgmdpi.com

The reaction involves the removal of a water molecule from the amic acid, leading to the formation of the five-membered imide ring. This can be achieved through several methods:

Thermal Imidization: Heating the N-aryl succinamic acid is a common method for cyclization. For example, N-(4-methylphenyl)succinamic acid is converted to its corresponding succinimide (B58015) by heating for a couple of hours. nih.gov However, thermal methods can sometimes lead to side products due to partial degradation of the starting material. beilstein-archives.org

Chemical Dehydration: The use of dehydrating agents like acetic anhydride can facilitate the cyclization under milder conditions compared to heating alone. beilstein-archives.org Polyphosphate ester (PPE) has also been identified as a mild and effective reagent for this cyclo-dehydration. beilstein-archives.org

One-Pot Synthesis: It is also possible to synthesize N-substituted succinimides in a one-pot reaction from the amine and succinic anhydride without isolating the intermediate amic acid. ijcps.org

Scheme 2: Conversion of this compound to N-(4-Carboxyphenyl)succinimide

Research into the functionalization of this compound and its derivatives aims to create more complex molecules with tailored properties.

One area of investigation is the synthesis of hydroxamic acids. A novel two-step approach has been developed where N-substituted succinimides, derived from amic acids, react with hydroxylamine. This reaction opens the imide ring to form N-hydroxybutanamide derivatives, providing a pathway to a broad range of new hydroxamic acids. beilstein-archives.orgmdpi.com

Furthermore, the carboxylic acid group on the phenyl ring of this compound offers a site for further derivatization. For instance, coupling reactions using reagents like 4-bromo-N-methylbenzylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) could be employed to attach other molecules, a technique used for derivatizing biologically relevant carboxylic acids for analytical purposes. nih.gov

The synthesis of quinazolinone-based derivatives has also been reported. For example, N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinamic acid derivatives have been synthesized from the corresponding succinimide, which was formed by the acylation of 3-amino-3,4-dihydroquinazolin-4-one with succinic anhydride. researchgate.net These examples highlight the potential of using the this compound scaffold to build more elaborate chemical structures.

Coordination Chemistry and Metal Organic Frameworks Mofs Research

Ligand Design and Coordination Behavior

The design and coordination behavior of ligands are fundamental to the construction of coordination polymers and MOFs. For a molecule like N-(4-Carboxyphenyl)succinamic acid, its potential as a ligand would be evaluated based on its structural features.

Role as a Flexible Carboxylate Ligand

This compound possesses both a rigid phenyl ring and a flexible succinamic acid chain. This combination of rigidity and flexibility is a desirable characteristic in the design of dynamic and responsive MOFs. The succinamic acid portion, with its rotatable C-C bonds, could allow for conformational adjustments during the formation of coordination networks, potentially leading to novel topologies and properties. The presence of two distinct carboxylic acid groups and an amide linkage provides multiple potential coordination sites.

Elucidation of Coordination Modes with Various Metal Ions

The coordination of this compound with various metal ions would involve the deprotonation of its carboxylic acid groups to form carboxylates, which can then bind to metal centers in several ways. Potential coordination modes include monodentate, bidentate (chelating or bridging), and more complex bridging modes involving both carboxylate groups. The amide group could also potentially participate in coordination, although this is generally less common than carboxylate coordination. The specific coordination mode adopted would depend on factors such as the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, solvent, temperature), and the presence of any ancillary ligands.

Synthesis of Coordination Polymers and MOFs

The synthesis of coordination polymers and MOFs typically involves the self-assembly of metal ions and organic linkers under controlled conditions.

Hydrothermal and Solvothermal Synthesis Strategies

Hydrothermal and solvothermal methods are the most common strategies for the synthesis of coordination polymers and MOFs. researchgate.netnih.gov These techniques involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, with water (hydrothermal) or an organic solvent (solvothermal) as the reaction medium. nih.gov The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the product. For a ligand like this compound, these methods would likely be employed to explore its reactivity with different metal precursors. researchgate.net

Factors Influencing Crystal Growth and Morphology

Several factors can influence the growth and morphology of the resulting crystals in MOF synthesis. These include the reaction temperature, time, solvent system, pH of the solution, and the molar ratio of the reactants. Modulators, such as monofunctional carboxylic acids, are often added to the reaction mixture to control the nucleation and growth rates, which in turn affects the size, shape, and quality of the crystals. The flexibility of the this compound ligand could also introduce additional complexity and opportunities for controlling the final structure.

Structural Characterization of Metal-Organic Architectures

In the absence of specific published research on this compound in these applications, the information presented here is based on the general principles of coordination chemistry and materials science.

Single Crystal X-ray Diffraction Analysis of Coordination Networks

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for elucidating the precise three-dimensional atomic arrangement within crystalline materials like MOFs. nih.govrsc.org This method has been essential in characterizing the coordination networks formed with ligands related to or analogous to this compound. For instance, the solvothermal reaction of metal salts with ligands such as 3-(4-carboxyphenyl)propionic acid has led to the synthesis of new MOFs and coordination polymers. acs.org SC-XRD analysis of these structures reveals intricate details about their structural diversity, which arises from the flexibility and bridging modes of the ligands. acs.org

Recent advancements in SC-XRD, including the use of high-intensity synchrotron radiation, have enabled in-situ studies of gas adsorption within MOF pores, providing invaluable insights into binding mechanisms. nih.gov Even when suitable single crystals are not obtainable, structure determination from powder X-ray diffraction (PXRD) data has become a powerful alternative for characterizing microcrystalline MOFs. nih.govrsc.org

The table below summarizes crystallographic data for selected MOFs constructed from related carboxyphenyl ligands, illustrating the diversity of structures achieved.

| Compound/MOF Name | Metal Ion | Space Group | Key Structural Features | Reference |

| [Zn(cpp)(H₂O)]ₙ | Zn(II) | - | Uninodal 6-connected 3D coordination polymer | acs.org |

| [Cu(cpp)(4-bpmh)]ₙ·nH₂O·nMeOH | Cu(II) | - | 6-connected uninodal 3D framework | acs.org |

| [Cd₂(cpp)₂(3-bpmh)₂]ₙ·4nH₂O·2nMeOH | Cd(II) | - | 4-connected uninodal 2D framework | acs.org |

| DUT-184 | Zn(II) | Cccm | 3D structure from two catenated 2D layers | nih.govd-nb.info |

Investigation of Framework Topology and Dimensionality

The topology of a MOF describes the connectivity of its constituent building units, which fundamentally determines its structural and functional properties. The use of ligands with varying flexibility and coordination sites, such as those derived from carboxyphenyl structures, allows for the rational design of MOFs with specific topologies and dimensionalities, ranging from 1D chains to complex 3D frameworks. acs.orgnih.gov

For example, the reaction of 3-(4-carboxyphenyl)propionic acid (a related ligand) with different metal ions and neutral linkers has produced a variety of framework topologies. acs.org A zinc-based compound exhibited a 6-connected three-dimensional (3D) framework with an uncommon lcy topology, while a copper-based MOF revealed a 6-connected 3D framework with a rare rob topology. acs.org A cadmium compound formed a 4-connected two-dimensional (2D) network with a sql topology. acs.org The dimensionality and final topology are influenced by factors such as the coordination geometry of the metal ion, the bridging modes of the ligand, and the orientation of any ancillary ligands. acs.org

The following table highlights the diverse topologies observed in MOFs synthesized with related ligands:

| MOF | Connectivity | Topology Symbol | Dimensionality | Reference |

| [Zn(cpp)(H₂O)]ₙ | 6-connected | lcy | 3D | acs.org |

| [Cu(cpp)(4-bpmh)]ₙ·nH₂O·nMeOH | 6-connected | rob | 3D | acs.org |

| [Cd₂(cpp)₂(3-bpmh)₂]ₙ·4nH₂O·2nMeOH | 4-connected | sql | 2D | acs.org |

| MOFs with M₂L₂(1,4-bdc)(H₂O) | 2-nodal (3,8)-connected | (4·6²)₂(4⁷·6¹⁸·8³) | 3D | rsc.org |

| MOF with Cu₂L₂(1,4-bdc)(H₂O)·2H₂O | 3-nodal (3,4)-connected | (5²·8²·10²) (5²·8) (5⁴·8²) | 3D | rsc.org |

Functional Applications in Materials Science Research

The tailored porosity, high surface area, and tunable chemical environment within MOFs derived from this compound and its analogues have led to extensive research into their functional applications.

Catalytic Activity Studies within MOF Structures

MOFs are promising candidates for heterogeneous catalysis due to their well-defined active sites, high porosity, and the potential for synergistic effects between the metal nodes and organic linkers. Research has demonstrated the catalytic activity of MOFs in various organic transformations. For instance, a copper-based MOF has been shown to be an efficient catalyst for the reduction of 4-nitrophenol (B140041) to 4-aminophenol. nih.gov The catalytic performance can be enhanced by increasing the concentration of the reducing agent, and the reaction mechanism is believed to follow Langmuir-Hinshelwood kinetics. nih.gov

Another study highlighted the enhanced catalytic activity of a copper(II) MOF after a single-crystal-to-single-crystal dehydration process. nih.gov This process created more accessible active metal sites, leading to improved performance in the oxidation of styrene (B11656) derivatives. nih.gov Similarly, other MOFs have been utilized for the photocatalytic degradation of dyes under visible light irradiation. researchgate.net

Selective Adsorption and Separation Research

The tunable pore sizes and surface properties of MOFs make them excellent materials for selective gas and vapor adsorption, a critical aspect of industrial separation processes. rsc.org MOFs constructed from ligands analogous to this compound have demonstrated selective adsorption of CO₂ over other gases like N₂ and CH₄. acs.org Some of these frameworks also show high uptake capacities for water vapor over methanol (B129727) and ethanol. acs.org

The flexibility of certain MOF structures allows for dynamic changes in pore size and shape, leading to highly selective adsorption behaviors. researchgate.net For example, a hydrophobic MOF has shown exceptionally high selectivity for the adsorption of fluorinated greenhouse gases like CF₄ and CHF₃ over N₂. osti.govchemrxiv.org This selectivity is attributed to adsorption within narrow, corrugated channels lined with the ligand's aryl rings. chemrxiv.org

The table below presents selective adsorption data for various gases in different MOFs.

| MOF | Adsorbate | Selectivity Over | Key Finding | Reference |

| [Zn(cpp)(H₂O)]ₙ | CO₂ | N₂, CH₄ | Selective adsorption at low temperature. | acs.org |

| [Cu(cpp)(4-bpmh)]ₙ | CO₂ | N₂, CH₄ | Selective adsorption at low temperature. | acs.org |

| CTH-12 | CO₂ | N₂ | 19-fold higher molar uptake of CO₂. | nih.gov |

| Zn(fba) | CF₄ | N₂ | Surpasses all water-stable sorbents reported. | chemrxiv.org |

Exploration of Chemical Sensing Mechanisms

Luminescent MOFs (L-MOFs) have emerged as a significant class of materials for chemical sensing due to their ability to exhibit changes in their luminescence properties upon interaction with specific analytes. The introduction of organic ligands with aromatic groups or conjugated π-systems can be used to tune the luminescence of MOFs. nih.gov

A Zn(II)-based MOF, for example, has been developed as a luminescent sensor for the detection of acetone (B3395972) and tetracycline (B611298). nih.gov The quenching of the MOF's intrinsic luminescence upon exposure to these analytes forms the basis of the sensing mechanism. nih.gov The detection limits for tetracycline and acetone were found to be 3.34 µM and 0.1597%, respectively. nih.gov The quenching mechanism can be attributed to processes like fluorescence resonance energy transfer and photoinduced electron transfer. nih.gov Multifunctional MOFs have also been designed that can act as luminescent sensors for detecting pollutant ions like CrO₄²⁻ and Cr₂O₇²⁻ in aqueous media. nih.gov

Polymer Chemistry and Advanced Materials Science

Monomer Design and Polymerization Studies

The primary application of N-(4-Carboxyphenyl)succinamic acid in polymer science involves its conversion into a polymerizable monomer, typically N-(4-carboxyphenyl)maleimide (CPMI). This transformation is crucial as the maleimide (B117702) group is readily polymerizable, particularly through radical mechanisms. The synthesis involves a cyclodehydration reaction of the succinamic acid precursor. mdpi.com This monomer design strategy allows the introduction of the carboxyphenyl functional group into polymer backbones. rsc.org

Research has demonstrated the successful homopolymerization of N-(4-carboxyphenyl)maleimide (CPMI) and its copolymerization with other vinyl monomers, such as styrene (B11656) (St) and methyl methacrylate (B99206) (MMA). capes.gov.br These polymerizations are typically carried out in a solvent like tetrahydrofuran (B95107) (THF) using a free-radical initiator. capes.gov.brresearchgate.net

The reactivity of CPMI in copolymerization is quantified by monomer reactivity ratios (r). These ratios indicate the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer. For the CPMI-Styrene system, the reactivity ratios suggest a tendency towards the formation of a nearly alternating copolymer structure. capes.gov.brresearchgate.net In the case of the CPMI-MMA system, the values indicate a different copolymerization behavior. capes.gov.br

| Copolymer System | Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Alfrey-Price Q1 | Alfrey-Price e1 |

| CPMI-Styrene | CPMI | Styrene | 0.019 | 0.23 | 0.67 | 1.53 |

| CPMI-MMA | CPMI | Methyl Methacrylate | 0.24 | 1.08 | 1.09 | 1.56 |

Data sourced from Oishi et al. capes.gov.br

Development of Functional Polymeric Materials

The incorporation of the this compound moiety, via its maleimide derivative, leads to the creation of functional polymers with specific, desirable properties.

Succinimide-based polymers, specifically copolymers of N-(4-carboxyphenyl)maleimide (CPMI) with monomers like styrene and methyl methacrylate, are synthesized through free-radical polymerization. researchgate.net A typical synthesis involves reacting the comonomers in varying feed ratios in a suitable solvent, such as tetrahydrofuran, with an initiator like AIBN at an elevated temperature. capes.gov.brresearchgate.net

The resulting copolymers are then isolated and characterized using a suite of analytical techniques to confirm their structure and properties. These methods include:

Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance Spectroscopy (¹H NMR and ¹³C NMR) to confirm the chemical structure and composition of the copolymers. researchgate.net

Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution of the polymer chains. researchgate.net

Differential Scanning Calorimetry (DSC) to measure thermal transitions, such as the glass transition temperature (Tg). researchgate.net

Supramolecular Assembly and Hydrogelation Research

The functional groups present in this compound—namely the carboxylic acid and the amide group—make it a candidate for forming ordered, non-covalent structures. nih.gov These groups are excellent hydrogen bond donors and acceptors. uomphysics.net Crystal structure studies of related succinamic acid derivatives reveal extensive intermolecular hydrogen bonding, forming robust supramolecular synthons that dictate the solid-state packing. uomphysics.netnih.gov Specifically, the carboxylic acid groups can form centrosymmetric dimers, while the amide N-H and C=O groups can participate in infinite chains. nih.gov These non-covalent interactions are the basis for supramolecular assembly. nih.gov

While specific studies on hydrogelation using this compound are not prominent, its molecular structure suggests potential in this area. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. researchgate.net The formation of hydrogels often relies on cross-linking, which can be achieved through covalent bonds or physical interactions like hydrogen bonding. The multiple hydrogen bonding sites on this compound could facilitate the formation of the physically cross-linked networks necessary for hydrogelation, similar to how other small molecules with carboxylic acid or amide functionalities are used to build supramolecular hydrogels. researchgate.netmdpi.com

Principles of Self-Assembly in Aqueous and Organic Media

The molecular structure of this compound, featuring a combination of a carboxylic acid group, an amide linkage, and an aromatic phenyl ring, provides a foundation for complex self-assembly behaviors in both aqueous and organic environments. The primary driving forces for the supramolecular organization of this compound are a network of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.govrsc.orgacs.org

Hydrogen Bonding: The presence of multiple hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic acid and amide C=O groups) allows for the formation of robust and directional intermolecular connections. mdpi.com In a manner similar to other N-aryl-succinamic acids, it is anticipated that this compound molecules can form chains and more complex networks. researchgate.netnih.gov The carboxylic acid groups can form classic dimeric structures through O-H···O hydrogen bonds, a common motif in carboxylic acids. rsc.orgyoutube.com Simultaneously, the amide groups can participate in N-H···O=C hydrogen bonding, creating extended chains. nih.govmdpi.comresearchgate.net The interplay between these two strong hydrogen bonding motifs can lead to the formation of one-dimensional tapes or two-dimensional sheets. rsc.orgrsc.org

π-π Stacking: The aromatic phenyl ring in the this compound structure introduces the possibility of π-π stacking interactions. acs.org These interactions, where the electron clouds of adjacent aromatic rings attract each other, contribute to the stability of the self-assembled structures, particularly in aqueous media where hydrophobic effects would encourage the aggregation of the phenyl groups. acs.org The combination of hydrogen bonding and π-π stacking can lead to the formation of well-ordered, hierarchical structures. acs.org

Solvent Effects: The nature of the solvent plays a critical role in the self-assembly process. In aqueous media, the hydrophilic carboxylic acid group will tend to be exposed to the solvent, while the more hydrophobic phenyl group may be shielded from the water, driving aggregation. acs.org The pH of the aqueous solution would also be a key factor, as deprotonation of the carboxylic acid to a carboxylate would introduce electrostatic repulsion, potentially disrupting or altering the self-assembled structures. In organic solvents, the specific interactions between the solvent and the different functional groups of the molecule will dictate the geometry and stability of the resulting supramolecular assemblies.

The table below summarizes the key functional groups of this compound and their potential roles in self-assembly.

| Functional Group | Potential Non-Covalent Interactions | Role in Self-Assembly |

| Carboxylic Acid (-COOH) | Hydrogen Bonding (Donor and Acceptor) | Formation of dimeric structures and extended chains. |

| Amide (-CONH-) | Hydrogen Bonding (Donor and Acceptor) | Formation of extended chains and sheets. |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Stabilization of aggregates, particularly in aqueous media. |

Exploration of Hydrogel Formation and Stimuli Responsiveness (by analogy with related compounds)

While specific studies on the hydrogelation properties of this compound are not extensively documented, by drawing analogies with structurally related compounds, its potential to act as a low molecular weight gelator (LMWG) can be explored. rsc.orgcapes.gov.brrsc.org The formation of hydrogels by LMWGs relies on the self-assembly of the molecules into a three-dimensional network that entraps water molecules. rsc.org The key to this process is the balance of intermolecular interactions that leads to the formation of long, entangled fibers. rsc.org

Hydrogel Formation: Compounds with both hydrogen-bonding moieties and hydrophobic domains, such as this compound, are excellent candidates for LMWGs. researchgate.netnih.govnih.gov The hydrogen bonding between the carboxylic acid and amide groups can facilitate the formation of one-dimensional fibrillar structures. mdpi.com The π-π stacking of the phenyl rings can further stabilize these fibers and promote their entanglement, leading to the formation of a gel network. acs.org The succinamic acid backbone provides conformational flexibility that can aid in the adoption of a suitable packing arrangement for fiber formation.

Stimuli Responsiveness: A key feature of many supramolecular hydrogels is their responsiveness to external stimuli, which can trigger a transition between the gel and sol (solution) states. rsc.orgmdpi.comnih.gov

pH Responsiveness: The carboxylic acid group in this compound makes it a prime candidate for a pH-responsive hydrogel. nih.gov At low pH, the carboxylic acid is protonated, allowing for the formation of hydrogen bonds that stabilize the gel network. As the pH is increased, the carboxylic acid group deprotonates to form a carboxylate anion. The resulting electrostatic repulsion between the negatively charged groups would likely disrupt the hydrogen bonding network, leading to the dissolution of the gel. rsc.org This reversible gel-sol transition is a hallmark of many pH-responsive hydrogels.

Temperature Responsiveness: The stability of the non-covalent interactions that hold the gel network together is often temperature-dependent. rsc.org Increasing the temperature can provide enough thermal energy to disrupt the hydrogen bonds and π-π stacking interactions, causing the gel to melt into a solution. Upon cooling, the interactions can reform, leading to the regeneration of the gel.

The potential stimuli-responsive behavior of this compound-based hydrogels is summarized in the table below.

| Stimulus | Proposed Mechanism of Response | Potential Outcome |

| pH (Increase) | Deprotonation of the carboxylic acid group leads to electrostatic repulsion. | Gel-to-sol transition. |

| Temperature (Increase) | Disruption of hydrogen bonds and π-π stacking interactions. | Gel-to-sol transition (melting). |

The ability to form stimuli-responsive hydrogels makes these materials attractive for a variety of applications in fields such as drug delivery, tissue engineering, and sensing. rsc.orgnih.gov Further research into the specific gelation conditions and the precise nature of the stimuli-responsive behavior of this compound would be necessary to fully realize its potential in these areas.

Biochemical and Mechanistic Studies

Enzyme Inhibition and Bioactivity Profiling

N-(4-Carboxyphenyl)succinamic acid has been identified as a notable inhibitor of human thymidylate synthase (hTS), a crucial enzyme in DNA synthesis and a well-established target for cancer therapy. plos.orgnih.gov The inhibition of hTS leads to a "thymineless death" of cells, making it a key mechanism for antiproliferative drugs. nih.gov In a study investigating novel inhibitors, this compound was examined for its ability to suppress the activity of hTS. plos.org

The inhibitory potential was quantified by measuring the remaining hTS activity in the presence of the compound at various concentrations. The research demonstrated a clear concentration-dependent inhibition. At a concentration of 3 mM, this compound proved to be one of the most potent compounds tested, achieving nearly complete inhibition of hTS activity. plos.org When the concentration was increased to 10 mM, it resulted in the complete inhibition of the enzyme. plos.org These findings underscore the significant inhibitory properties of this compound against a critical enzyme in cell proliferation. plos.org

Table 1: Effect of this compound on hTS % Activity

This interactive table is based on data from a study that tested several compounds. Data for this compound (referred to as compound 6 in the study) is highlighted.

| Compound | Concentration (mM) | hTS % Activity |

| This compound | 1 | 42.1% |

| This compound | 3 | 2.6% |

| This compound | 10 | 0% |

| Data sourced from El-Mesallamy HO, et al. (2018) PLoS ONE. plos.org |

The inhibitory action of this compound is distinguished by its selectivity for a specific conformational state of the hTS enzyme. plos.org Human thymidylate synthase can exist in different conformational forms, including an active and an inactive state. mdpi.com The transition between these states is a key aspect of its regulation. plos.org

To investigate conformer-selectivity, studies compared the compound's effect on two forms of hTS: the native enzyme, which can switch between conformations, and a stabilized mutant, R163K-hTS, which is locked in an active conformation. plos.org this compound, along with compounds like glutarate and diglycolic anhydride (B1165640), demonstrated significantly higher selectivity towards the native hTS compared to the active-stabilized R163K-hTS mutant. plos.org This contrasts with traditional active site inhibitors like raltitrexed (B1684501) (RTX), which showed much higher inhibition of the R163K-hTS mutant. plos.org This suggests that this compound preferentially binds to and stabilizes an inactive conformation of hTS, representing a different mechanistic approach to enzyme inhibition compared to classical, active-site-directed drugs. plos.org Targeting the conformational equilibrium of hTS is considered a promising future strategy for developing new chemotherapeutics. plos.org

Ligand-Protein Interaction Analysis

The molecular recognition of this compound by hTS is inferred from its distinct, conformer-selective inhibition profile. plos.org Unlike inhibitors that compete for the active site in its active state, the compound's preference for the native, conformationally flexible enzyme suggests it binds to a site that is more accessible or has a higher affinity in the enzyme's inactive state. plos.org The binding is potent enough to achieve complete enzyme inhibition at a 10 mM concentration. plos.org

This binding mode is distinct from that of the classical inhibitor raltitrexed (RTX), which targets the active site. plos.orgmdpi.com The observation that this compound is more effective against the native enzyme, while RTX is more effective against the active-stabilized mutant, provides strong evidence for different binding mechanisms and molecular recognition patterns. plos.org This type of allosteric or non-active site binding can be advantageous, as it may circumvent resistance mechanisms associated with active-site mutations. nih.gov

The identification of this compound as an hTS inhibitor was aided by computational methods. The compounds in the relevant study were "rationally or virtually predicted to have inhibitory activity against hTS". plos.org Such computational approaches are essential for modern drug discovery. nih.govucl.ac.uk

Various methods are employed to predict the binding sites of small molecules on proteins. These can be broadly categorized as template-based and de novo approaches. nih.gov

Template-based methods , such as SPOT-CBP, identify potential binding proteins and sites by searching for structural homology with known protein-ligand complexes. nih.gov

De novo approaches predict binding residues directly from the protein's sequence or structure without relying on known templates. nih.gov These methods often use machine learning algorithms (e.g., support vector machines, random forests) trained on datasets of known protein-ligand complexes. ucl.ac.uk

These models incorporate a variety of features to enhance prediction accuracy, including sequence information, evolutionary conservation, and structural properties like solvent accessibility and secondary structure. ucl.ac.uknih.gov For a given protein target like hTS, these computational tools can screen libraries of compounds to predict which molecules are likely to bind and where, guiding the rational selection of candidates for experimental testing. ucl.ac.uk

Rational Design of Biologically Active Molecules

The study of this compound and its interaction with hTS provides a clear rationale for the design of new, potentially more effective, biologically active molecules. nih.gov By understanding the structure-activity relationship and the mechanism of conformer-selective inhibition, researchers can design new compounds with improved potency and selectivity. nih.govnih.gov

The key insights gained from this compound are:

Targeting Conformational States : The demonstration of conformer-selective inhibition opens a pathway for designing inhibitors that specifically target the inactive state of hTS. plos.org This allosteric approach could lead to drugs with novel mechanisms of action and potentially overcome resistance to existing therapies that target the active site. nih.govmdpi.com

Structural Basis for Design : The structure of this compound serves as a scaffold. Modifications can be rationally introduced to its succinamic acid or carboxyphenyl moieties to optimize interactions with the allosteric binding pocket on hTS. nih.govmdpi.com

Lead Compound Identification : The research successfully identified this compound as a potent lead compound. plos.org Further chemical synthesis and evaluation of derivatives can build upon this finding to develop molecules with enhanced drug-like properties. nih.gov

This process, moving from computational prediction to experimental validation and mechanistic study, exemplifies the modern rational drug design pipeline. nih.gov The ultimate goal is to leverage detailed molecular understanding to create novel therapeutics with high specificity and efficacy. nih.gov

Scaffold Optimization for Targeted Bioactivity

The core structure of this compound has served as a foundational scaffold for the development of more potent and specific bioactive compounds. Through systematic modifications, researchers have explored the structure-activity relationships (SAR) to enhance therapeutic efficacy. A notable example of such scaffold optimization is in the design of HIV fusion inhibitors that target the gp41 protein. nih.gov

Initial screening identified N-carboxyphenyl-containing compounds as having the potential to inhibit the formation of the six-helix bundle of the HIV-1 gp41, a critical step in viral entry into host cells. nih.gov This led to the synthesis and evaluation of a series of derivatives to probe the key structural features required for enhanced antiviral activity.

One pivotal study focused on N-carboxyphenylpyrrole derivatives, which can be considered analogs of this compound where the succinamic acid moiety is replaced by a substituted pyrrole (B145914) ring while retaining the N-carboxyphenyl group. nih.gov The rationale was to maintain the crucial carboxyl group interaction with gp41 while exploring different heterocyclic scaffolds to improve binding affinity and pharmacokinetic properties. nih.gov

The research revealed several key insights into the SAR of this class of compounds:

Position of the Carboxyl Group: The placement of the carboxyl group on the phenyl ring is critical for activity.

Substitution on the Heterocyclic Ring: The nature and position of substituents on the pyrrole ring significantly influence the inhibitory potency. For instance, the presence of two methyl groups on the pyrrole ring was found to be favorable for interaction with residues in the gp41 pocket. nih.gov

Additional Phenyl Ring Substituents: Introducing further substituents, such as hydroxyl or chloro groups, on the N-carboxyphenyl ring led to enhanced anti-HIV activity, suggesting that these modifications can fine-tune the molecule's interaction with the binding site. nih.gov

The inhibitory activities of several synthesized N-carboxyphenylpyrrole derivatives against HIV-1 replication are presented in the table below.

Table 1: Inhibitory Activity of N-Carboxyphenylpyrrole Derivatives against HIV-1 Replication

| Compound ID | Structure | R1 | R2 | EC50 (µM) nih.gov |

|---|---|---|---|---|

| A1 | N-(3-carboxy-4-chlorophenyl)pyrrole | 4-Cl | 3-COOH | 9.66 |

| A2 | N-(4-carboxy-3-chlorophenyl)pyrrole | 3-Cl | 4-COOH | 1.10 |

| A11 | N-(3-carboxy-4-hydroxyphenyl)-2,5-dimethylpyrrole | 4-OH | 3-COOH | 1.13 |

| A12 | N-(3-carboxy-4-hydroxyphenyl)-2,5-dimethylpyrrole | 4-OH | 3-COOH | 0.69 |

| A17 | N-(4-carboxy-2,5-dichlorophenyl)-2,5-dimethylpyrrole | 2,5-diCl | 4-COOH | 2.10 |

| A18 | N-(4-carboxy-3,5-dichlorophenyl)-2,5-dimethylpyrrole | 3,5-diCl | 4-COOH | 1.34 |

EC50: The concentration of the compound that inhibits 50% of viral replication.

These findings highlight how the this compound scaffold can be strategically modified to develop potent inhibitors of specific biological targets. The exploration of different heterocyclic cores and substitution patterns is a key strategy in medicinal chemistry to optimize lead compounds. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the physicochemical properties of a series of compounds with their biological activities. jocpr.com These models are expressed as mathematical equations that can predict the activity of novel, unsynthesized compounds, thereby guiding further optimization efforts and reducing the need for extensive experimental work. jocpr.complos.org

While a specific QSAR study for this compound and its derivatives targeting a particular bioactivity was not found in publicly available literature, the principles of QSAR are broadly applicable. A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled. wikipedia.org

Descriptor Calculation: For each compound, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure and properties, and can be categorized as:

Electronic Descriptors: Related to the distribution of electrons in the molecule (e.g., partial atomic charges, dipole moment).

Steric Descriptors: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Quantifying the lipophilicity of the molecule (e.g., logP).

Topological Descriptors: Based on the 2D connectivity of atoms in the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that relates the descriptors (independent variables) to the biological activity (dependent variable). plos.orgwikipedia.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics and validation techniques, such as cross-validation and external validation with a test set of compounds not used in model development. wikipedia.org

The general form of a QSAR equation can be represented as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The table below illustrates the conceptual components of a hypothetical QSAR model.

Table 2: Conceptual Components of a QSAR Model

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | pIC50 (-log(IC50)) |

| Independent Variables (Descriptors) | Numerical representations of molecular properties. | LogP (hydrophobicity), Molecular Weight (size), Dipole Moment (polarity) |

| Mathematical Model | The equation relating descriptors to activity. | pIC50 = c0 + c1LogP + c2MW + c3*Dipole |

| Validation Metrics | Statistical parameters to assess model quality. | R² (Coefficient of determination), Q² (Cross-validated R²) |

For a series of this compound derivatives, a QSAR study could provide valuable insights into which structural features are most important for their bioactivity, thereby guiding the rational design of more potent and selective compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of N-(4-Carboxyphenyl)succinamic acid.

Theoretical calculations, such as those performed using Density Functional Theory (DFT), can predict the distribution of electron density within the molecule. This information helps in identifying the most reactive sites. For instance, in related compounds, it has been shown that sulfur and nitrogen atoms often carry significant negative charges, making them potential sites for interaction with metal ions. semanticscholar.org Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, providing insights into how the molecule interacts with light. semanticscholar.org

Further analysis of the electronic structure involves the study of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in predicting the molecule's reactivity and its ability to participate in chemical reactions.

No specific HOMO-LUMO energy gap data for this compound was found in the search results.

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. X-ray crystallography studies of analogous compounds, such as N-(4-chlorophenyl)succinamic acid and N-(4-methylphenyl)succinamic acid, reveal specific conformational preferences in the solid state. nih.govnih.gov

In N-(4-chlorophenyl)succinamic acid, the conformations of the N-H and C=O bonds in the amide segment are anti to each other. nih.gov Similarly, the amide oxygen and the carbonyl oxygen of the acid segment also adopt an anti conformation. nih.gov Furthermore, these oxygen atoms are positioned anti to the hydrogen atoms of their adjacent methylene (B1212753) (–CH₂) groups. nih.gov The carboxylic acid group itself adopts a syn conformation between the C=O and O-H bonds. nih.gov

A similar conformational arrangement is observed in N-(4-methylphenyl)succinamic acid, where the N-H and C=O bonds of the amide are anti, and the amide and carbonyl oxygens of the acid segment are also anti to each other. nih.gov The succinic acid moiety itself has been shown to favor a gauche conformation in its native state due to the torsional freedom of its carbon backbone. rsc.org

Computational studies on mefenamic acid, which also possesses a flexible diarylamine linkage, have shown that rotation around the Car–N bond leads to multiple stable conformations with distinct energy barriers. nih.gov This highlights the conformational flexibility inherent in such molecules.

| Structural Feature | Observed Conformation in Analogs | Reference |

| Amide N-H and C=O bonds | anti | nih.govnih.gov |

| Amide oxygen and acid carbonyl oxygen | anti | nih.govnih.gov |

| C=O and O-H bonds of carboxylic acid | syn | nih.govnih.gov |

| Succinic acid backbone | gauche (native state) | rsc.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, complementing the static information from quantum chemical calculations.

MD simulations can be employed to explore the conformational space of this compound in different environments, such as in solution. These simulations track the movement of atoms over time, revealing the flexibility of the molecule and the transitions between different conformations. This is particularly relevant for understanding how the molecule might adapt its shape upon binding to a receptor. While specific MD studies on this compound were not found, research on similar flexible molecules demonstrates the power of this technique in understanding conformational dynamics. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method is crucial for understanding the potential biological activity of this compound. The process involves placing the ligand into the binding site of a target protein and evaluating the interaction energy. unica.it

Successful docking studies have been performed for a wide range of ligands and receptors, including those involving carboxylic acid functionalities. nih.govresearchgate.netthealonlab.org For instance, in the hydroxy-carboxylic acid receptor 2 (HCAR2), ligands containing a carboxyl group form a key salt bridge with an arginine residue (R111) in the binding pocket. nih.gov Hydrogen bonds and hydrophobic interactions also play a significant role in stabilizing the ligand-receptor complex. nih.gov

Given the structure of this compound, with its two carboxylic acid groups and aromatic ring, it could potentially interact with various receptor binding sites through a combination of ionic interactions, hydrogen bonding, and pi-stacking interactions. Docking studies could identify potential biological targets and guide the design of new derivatives with improved affinity and selectivity.

Reaction Mechanism Elucidation

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with succinic anhydride (B1165640). This reaction is a nucleophilic acyl substitution where the amino group of 4-aminobenzoic acid attacks one of the carbonyl carbons of succinic anhydride.

Succinic anhydride can be synthesized by the dehydration of succinic acid, often using reagents like acetyl chloride or by thermal means. orgsyn.orgyoutube.com The reaction of an amine with an anhydride proceeds via a tetrahedral intermediate, which then collapses to form the amide and a carboxylic acid. Organo-catalysts like succinic acid itself have been shown to be effective in promoting related multi-component reactions, highlighting the role of acidic catalysis in such transformations. researchgate.net

Detailed computational studies could further elucidate the reaction mechanism by calculating the energy profile of the reaction pathway, identifying transition states, and determining the activation energies involved. This would provide a deeper understanding of the factors controlling the reaction rate and selectivity.

Computational Pathways for Organic Transformations

There is no published research available to detail the computational pathways for organic transformations of this compound.

Transition State Analysis and Reaction Rate Constant Predictions

There is no published research available to provide a transition state analysis or reaction rate constant predictions for reactions involving this compound.

Q & A

Q. What are the common synthetic routes for N-(4-Carboxyphenyl)succinamic acid, and how can reaction conditions be optimized?

this compound is typically synthesized via the reaction of succinic anhydride with aromatic amines. For example, a similar derivative, N-(4-methylphenylsulfonyl)succinamic acid, was prepared by reacting p-toluenesulfonamide with succinic anhydride in dichloromethane using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction mixture was stirred for 18 hours at room temperature, followed by purification via recrystallization from ethyl acetate . Optimization involves controlling stoichiometry (e.g., 1:1.5 molar ratio of amine to anhydride), solvent choice (polar aprotic solvents enhance reactivity), and temperature (prolonged room-temperature stirring ensures completion).

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch of the carboxyl and amide groups at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

- X-ray Crystallography : Determines molecular conformation and packing. For example, studies on N-(4-methyl-2-nitrophenyl)succinamic acid revealed a triclinic crystal system (space group P1) with unit cell parameters a = 4.8531 Å, b = 11.015 Å, c = 11.787 Å, and dihedral angles between the aromatic ring and amide group (36.1°) .

- Hydrogen Bond Analysis : Intermolecular N–H⋯O and O–H⋯O interactions are mapped using difference Fourier methods .

Q. What are the solubility properties of this compound, and how do they affect purification?

The compound exhibits limited water solubility (<0.1 g/100 mL at 21°C), necessitating polar organic solvents (e.g., ethyl acetate, dimethylformamide) for recrystallization. Purification often involves sequential washing with dilute HCl and water to remove unreacted starting materials, followed by slow solvent evaporation to grow single crystals .

Advanced Research Questions

Q. How do substituents on the aromatic ring influence the molecular conformation and crystal packing of N-(aryl)succinamic acid derivatives?

Substituents like nitro (–NO₂) or methyl (–CH₃) groups alter steric and electronic effects, impacting dihedral angles and hydrogen bonding. For instance:

- In N-(4-methyl-2-nitrophenyl)succinamic acid, the nitro group induces a dihedral angle of 36.1° between the aromatic ring and amide segment, facilitating intramolecular N–H⋯O(NO₂) hydrogen bonds .

- Methyl groups increase hydrophobicity, favoring layered crystal packing via van der Waals interactions .

A comparative table of substituent effects:

| Derivative | Dihedral Angle (°) | Key Interactions |

|---|---|---|

| N-(4-methyl-2-nitrophenyl) | 36.1 | N–H⋯O(NO₂), O–H⋯O(carboxyl) |

| N-(4-methylphenylsulfonyl) | 69.0 | S–O⋯H–N, O–H⋯O(sulfonyl) |

| N-(2-chloro-4-methylphenyl) | 48.4 | N–H⋯Cl, C=O⋯H–C(aromatic) |

Q. What role do hydrogen bonds play in the crystal structure, and how can they be analyzed using software like SHELXL?

Hydrogen bonds stabilize crystal lattices and dictate supramolecular arrangements. For example, in N-(4-methyl-2-nitrophenyl)succinamic acid:

- Intramolecular : N–H⋯O(NO₂) (2.09 Å) preorganizes the molecule.

- Intermolecular : O–H⋯O(carboxyl) (1.82 Å) links molecules into chains along the [100] axis .

SHELXL refines hydrogen-bond geometries by constraining N–H and O–H distances (e.g., 0.86 Å and 0.82 Å, respectively) and using riding models for H-atom placement. Residual electron density maps validate these interactions .

Q. How can discrepancies in crystallographic data between studies on succinamic acid derivatives be resolved?

Discrepancies often arise from refinement protocols or experimental conditions. Mitigation strategies include:

- Validation Tools : Check for missed symmetry (e.g., PLATON’s ADDSYM) or twinning .

- Data Consistency : Compare Rint values (e.g., 0.011 in indicates high data quality).

- Software Calibration : Use standardized SHELXL parameters (e.g., isotropic displacement parameters set to 1.2×Ueq for aromatic H-atoms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.